4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical progression of organoboron chemistry and the recognition of boronic acids as valuable synthetic intermediates. The foundation for this compound class was established through decades of research into boronic acid derivatives, which gained prominence following the development of palladium-catalyzed cross-coupling reactions. The specific molecular architecture of this compound represents an evolution in the design of heterocyclic boronic esters, combining the established reactivity patterns of pyrazole-4-boronic acid pinacol esters with the coordination properties of pyridine rings.
The systematic exploration of pyrazole-4-boronic acid derivatives gained momentum in the early 2000s, when researchers recognized their potential as key intermediates in pharmaceutical synthesis. The incorporation of pyridine substituents through methylene linkages represented a strategic advancement in molecular design, enabling the creation of compounds with enhanced solubility profiles and expanded synthetic utility. This particular compound was first catalogued in chemical databases in 2007, marking its formal entry into the repertoire of commercially available organoboron building blocks.
The historical significance of this compound extends beyond its individual properties to represent a convergence of several important chemical developments. The tetramethyl-1,3,2-dioxaborolan-2-yl protecting group, commonly known as the pinacol ester, had been established as a robust and versatile protecting group for boronic acids, providing enhanced stability and ease of handling compared to free boronic acids. The combination of this protecting group strategy with the pyrazole-pyridine scaffold created new possibilities for multi-step synthetic sequences and complex molecule assembly.
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic chemistry stems primarily from its exceptional versatility as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This compound serves as an organoboron partner capable of forming carbon-carbon bonds with high efficiency and selectivity, enabling the construction of complex molecular architectures that would be challenging to access through alternative synthetic routes. The presence of both pyrazole and pyridine heterocycles provides multiple sites for further functionalization and molecular recognition, making it an invaluable intermediate in the synthesis of pharmaceutically relevant compounds.
In medicinal chemistry, this compound has demonstrated particular importance in the development of kinase inhibitors and other therapeutically relevant molecules. The pyrazole-pyridine framework is recognized as a privileged structure in drug discovery, appearing in numerous bioactive compounds and approved pharmaceuticals. The boronic ester functionality allows for late-stage diversification strategies, enabling medicinal chemists to rapidly explore structure-activity relationships and optimize biological properties. Research has shown its utility in the synthesis of compounds targeting various therapeutic enzymes including vascular endothelial growth factor, Aurora kinases, Janus Kinase 2, c-MET, and anaplastic lymphoma kinase.
The compound's significance extends to its role in enabling innovative synthetic methodologies and reaction development. Recent studies have demonstrated its utility in ruthenium-catalyzed asymmetric hydrogenation reactions, expanding its application beyond traditional cross-coupling chemistry. This versatility has made it a valuable tool for academic researchers exploring new synthetic transformations and industrial chemists developing scalable manufacturing processes for complex pharmaceutical intermediates.
Overview of Pyrazole-Pyridine Boronic Esters
Pyrazole-pyridine boronic esters represent a sophisticated class of heterocyclic organoboron compounds that have gained considerable attention in contemporary synthetic chemistry due to their unique structural features and reactivity profiles. These compounds typically incorporate a pyrazole ring functionalized with a boronic ester group, often in the 4-position, connected to a pyridine moiety through various linkage strategies. The combination of these heterocyclic systems creates molecules with diverse chemical properties, including the ability to participate in multiple types of chemical transformations and exhibit varied biological activities.
The structural diversity within this compound class arises from the numerous substitution patterns possible on both the pyrazole and pyridine rings, as well as the nature of the connecting groups between these heterocycles. In the case of this compound, the connection is achieved through a methylene bridge linking the pyrazole nitrogen to the pyridine 4-position, creating a flexible but well-defined spatial relationship between the two aromatic systems. This particular connectivity pattern has been shown to provide favorable conformational properties for biological activity while maintaining excellent synthetic accessibility.
The boronic ester functionality in these compounds serves multiple purposes in synthetic applications. The tetramethyl-1,3,2-dioxaborolan-2-yl group provides protection for the boronic acid moiety, enhancing stability during storage and handling while maintaining reactivity under appropriate reaction conditions. This protecting group can be readily removed under mild conditions to reveal the free boronic acid, or it can participate directly in cross-coupling reactions without prior deprotection. The pinacol ester framework also provides enhanced solubility in organic solvents compared to free boronic acids, facilitating purification and characterization procedures.
Research into pyrazole-pyridine boronic esters has revealed their importance in developing compounds with specific biological targets. Studies have demonstrated their utility in creating molecules that interact with various protein kinases, enzymes involved in cancer progression, and other therapeutically relevant biological systems. The heterocyclic framework provides multiple sites for hydrogen bonding and π-π interactions with biological targets, while the boronic ester functionality can serve as a masked electrophile for covalent interactions with nucleophilic residues in proteins.
Research Objectives and Scope
The primary research objectives surrounding this compound encompass both fundamental chemical investigations and applied pharmaceutical development initiatives. Current research efforts focus on expanding the synthetic methodologies available for preparing this compound and its analogs, with particular emphasis on developing more efficient, cost-effective, and environmentally sustainable synthetic routes. These investigations seek to address the complexity and cost associated with existing synthetic methods while maintaining the high purity and yield requirements necessary for pharmaceutical applications.
Advanced synthetic methodology development represents a key research frontier, with scientists investigating novel palladium-catalyzed reactions, alternative metal catalysis systems, and innovative protecting group strategies that could enhance the utility of this compound class. Research efforts are particularly focused on developing conditions that allow for selective functionalization of specific positions within the molecule, enabling the preparation of complex analogs that would be difficult to access through conventional synthetic approaches. These methodological advances are expected to expand the chemical space accessible through this building block and enable the exploration of new structure-activity relationships.
The scope of current research extends to comprehensive structure-activity relationship studies aimed at understanding how modifications to the pyrazole-pyridine boronic ester framework influence biological activity, selectivity, and pharmacological properties. These investigations employ systematic structural modifications to explore the effects of substituent changes on both chemical reactivity and biological performance. Particular attention is being devoted to understanding how the spatial relationship between the pyrazole and pyridine rings influences molecular recognition by biological targets and how the boronic ester functionality contributes to overall biological activity.
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-9-17-18(10-11)12-5-7-16-8-6-12/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCBVHHVDJBCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1650548-69-8 | |
| Record name | 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine, also known as a pyrazole derivative, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.
Molecular Formula: CHBNO
Molecular Weight: 194.04 g/mol
CAS Number: 269410-08-4
Melting Point: 125.0°C to 130.0°C
Solubility: Insoluble in water
The compound's biological activity is primarily attributed to its ability to interact with specific biological targets. Research indicates that the boron-containing moiety contributes to its reactivity and binding affinity with biological molecules, enhancing its pharmacological profile.
Antiparasitic Activity
Studies have shown that pyrazole derivatives can exhibit significant antiparasitic activity. For instance, the incorporation of polar functionalities in related compounds has been demonstrated to improve aqueous solubility and metabolic stability while maintaining antiparasitic efficacy. This balance is crucial for developing effective treatments against malaria and other parasitic diseases .
Biological Activity Data
| Activity Type | IC50/EC50 Values | Reference |
|---|---|---|
| Antiparasitic | EC50 = 0.064 µM | |
| Enzyme Inhibition | IC50 = 0.025 µM | |
| Cytotoxicity | IC50 = 0.090 µM |
Case Studies
- Antimalarial Efficacy : A study evaluated the compound's effectiveness in a P. berghei mouse model, where it showed a reduction in parasitemia by approximately 30% at a dosage of 40 mg/kg. This highlights its potential as a candidate for further development in antimalarial therapies .
- Enzyme Targeting : Another investigation focused on the compound's interaction with PfATP4, a key enzyme in malaria parasites. The results indicated that modifications to the pyrazole structure could enhance binding affinity and specificity, leading to improved therapeutic outcomes .
Applications in Medicinal Chemistry
The compound is being explored for various applications:
- Pharmaceutical Development : As a versatile building block, it facilitates the synthesis of novel drug candidates through cross-coupling reactions.
- Material Science : Its unique properties are utilized in developing advanced materials with enhanced performance characteristics.
- Agricultural Chemistry : It is also being investigated for use in formulating effective agrochemicals.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Pyridine Substitution
(a) 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine
- Structure : Pyridine is attached at the 3-position instead of 4 (CAS: 1373616-12-6, MW: 285.156 g/mol) .
- Reactivity : The 3-pyridyl isomer exhibits similar reactivity in Suzuki couplings but may differ in regioselectivity due to steric and electronic effects. For instance, coupling with ortho-substituted aryl halides may favor the 4-pyridyl derivative due to reduced steric hindrance .
(b) 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine
Functional Group Variations
(a) Piperidine and Morpholine Derivatives
- Examples :
- Key Differences :
(b) Fluorinated Derivatives
Substituent Effects on Reactivity and Stability
Key Observations :
- Reactivity : The 4-pyridyl derivative shows superior coupling efficiency due to optimal steric accessibility. Bulky substituents (e.g., tert-butyl) hinder catalytic sites, reducing yields .
- Solubility : Piperidine/morpholine derivatives exhibit enhanced solubility, critical for formulation in drug development .
Preparation Methods
Borylation of 4-Bromopyrazole Derivatives
One common approach is the palladium-catalyzed borylation of 4-bromo-1H-pyrazole derivatives using bis(pinacolato)diboron or isopropyl boronate reagents.
These methods yield the pyrazole boronic acid pinacol ester intermediates, which are key for further coupling.
Palladium-Catalyzed Cross-Coupling with Pyridine Derivatives
The pyrazole-boronate intermediates are then coupled with pyridine halides or derivatives using Suzuki-Miyaura cross-coupling protocols.
These reactions afford the target compound or close analogs with good to moderate yields.
Representative Example of Preparation
A detailed experimental procedure from literature for a related pyrazole-boronate compound is as follows:
- To a cooled solution (-78 °C) of 4-bromo-1-cyclopropylpyrazole in anhydrous THF, n-butyllithium is added dropwise under nitrogen atmosphere.
- After stirring, isopropyl boronate is added, and the mixture is stirred at low temperature for several hours.
- The reaction is quenched with water, adjusted to pH 8-9, and the organic phase is isolated.
- The crude boronate ester is purified or used directly in Suzuki coupling.
- Coupling with a pyridine halide is performed in 1,4-dioxane/water with Pd(dppf)Cl2 and potassium phosphate at 90 °C overnight.
- The product is isolated by extraction and purified by silica gel chromatography.
Summary Table of Key Preparation Parameters
| Parameter | Typical Values/Conditions |
|---|---|
| Borylation catalyst | Pd(dppf)Cl2, Pd(dppf)Cl2·CH2Cl2, Pd(PPh3)4 |
| Base for borylation | Sodium acetate, potassium phosphate, sodium carbonate |
| Solvent for borylation | DMF, THF, 1,4-dioxane |
| Temperature for borylation | 0 °C to 150 °C (microwave) |
| Coupling catalyst | Pd(dppf)Cl2, Pd(PPh3)4 |
| Base for coupling | K3PO4, Na2CO3, NaHCO3 |
| Solvent for coupling | 1,4-Dioxane, water mixtures |
| Coupling temperature | 80 °C to 110 °C |
| Typical yields | 65% to 83% for intermediates and coupling steps |
Research Findings and Notes
- The use of microwave heating significantly reduces reaction times in borylation steps while maintaining good yields.
- The choice of ligand and palladium catalyst affects the efficiency of both borylation and Suzuki coupling.
- The boronate ester intermediate is often isolated as a pinacol ester, which is stable and amenable to purification.
- Reaction quenching and pH adjustment are critical for isolating the boronate ester cleanly.
- The final coupling step requires inert atmosphere and careful control of temperature to optimize yields.
- Multi-step syntheses starting from substituted piperidine or pyrazole derivatives have been reported with overall yields around 50% for related compounds, indicating moderate complexity.
Q & A
Q. What are best practices for long-term storage to prevent boronic ester degradation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
